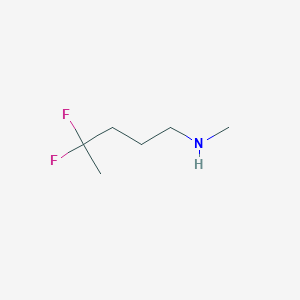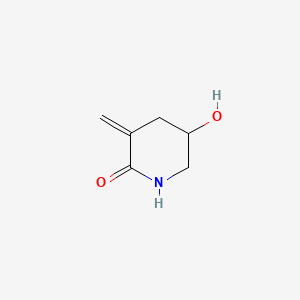
benzyl N-(2-chloroethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(2-chloroethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(2-chloroethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-chloroethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
C6H5CH2OCOCl+ClCH2CH2NH2→C6H5CH2OCONHCH2CH2Cl+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 2-chloroethylamine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: Depending on the nucleophile used, the major products can include substituted carbamates.
Hydrolysis: The major products are benzyl alcohol and 2-chloroethylamine.
Scientific Research Applications
Benzyl N-(2-chloroethyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a prodrug that can release active amines upon hydrolysis.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its ability to form stable carbamate linkages with amino groups.
Mechanism of Action
The mechanism of action of benzyl N-(2-chloroethyl)carbamate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The 2-chloroethyl group can undergo nucleophilic substitution, leading to the formation of stable carbamate linkages. This can result in the inhibition of enzyme activity or modification of protein function, depending on the target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzyl Carbamate: Similar in structure but lacks the 2-chloroethyl group.
Ethyl N-(2-chloroethyl)carbamate: Similar but has an ethyl group instead of a benzyl group.
Uniqueness
Benzyl N-(2-chloroethyl)carbamate is unique due to the presence of both a benzyl group and a 2-chloroethyl group. This combination allows for specific reactivity and potential applications that are not shared by its analogs. The benzyl group provides stability and lipophilicity, while the 2-chloroethyl group offers a site for nucleophilic substitution reactions.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
benzyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
InChI Key |
MTDFNGLMQZRYJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


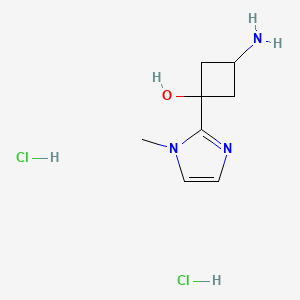
![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
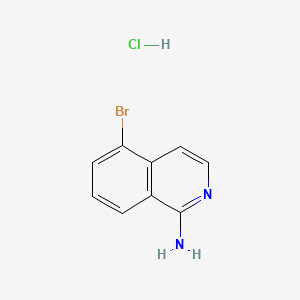
![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)
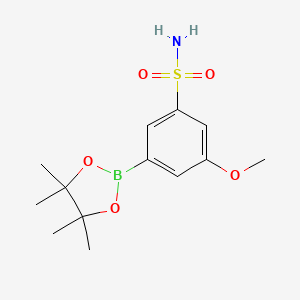
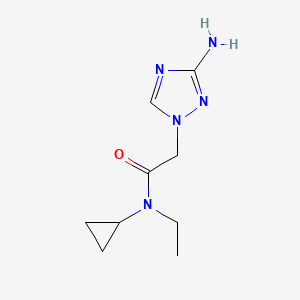
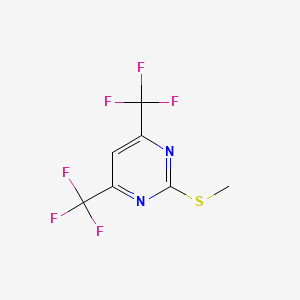
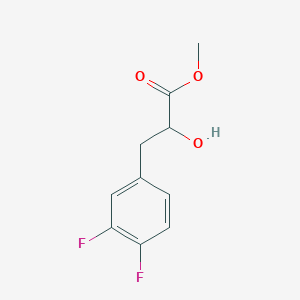
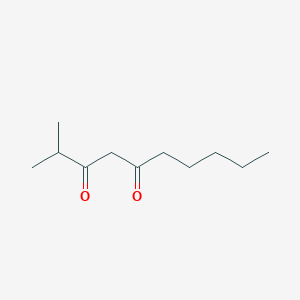
![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)

